ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate
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Overview
Description
The compound with the identifier “ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate involves specific reaction conditions and reagents. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, oxidizing agents, and reducing agents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: It influences various biochemical pathways, leading to changes in cellular processes and functions.
Properties
IUPAC Name |
ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDYIIMTWIRCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=N1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.